molecular formula C13H17FN2O B1451728 [4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone CAS No. 1018258-54-2

[4-(Aminomethyl)piperidin-1-yl](2-fluorophenyl)methanone

Cat. No. B1451728
CAS RN: 1018258-54-2
M. Wt: 236.28 g/mol
InChI Key: BBTVJMDPIPMCHI-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride” is a chemical compound with the formula C13H17FN2O・HCl . It is produced by KISHIDA CHEMICAL CO., LTD .


Molecular Structure Analysis

The molecular structure of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride is represented by the formula C13H17FN2O・HCl . The molecular weight of this compound is 272.75 .

Scientific Research Applications

Neuroprotective Effects

  • A study by Zhong et al. (2020) investigated aryloxyethylamine derivatives for neuroprotection. Compounds similar to 4-(Aminomethyl)piperidin-1-ylmethanone showed promising effects against glutamate-induced cell death and were effective against acute cerebral ischemia (Zhong et al., 2020).

Radiopharmaceutical Applications

  • Blanckaert et al. (2005) developed a compound for imaging the 5-HT2A receptor in the brain using SPECT imaging. This compound, while not exactly 4-(Aminomethyl)piperidin-1-ylmethanone, shares a similar structural framework, indicating potential for similar compounds in brain imaging applications (Blanckaert et al., 2005).

Antidepressant Potential

  • Vacher et al. (1999) researched derivatives of 2-pyridinemethylamine as 5-HT1A receptor agonists, demonstrating antidepressant potential. Compounds structurally related to 4-(Aminomethyl)piperidin-1-ylmethanone were found to be potent and orally active, suggesting its possible utility in the development of new antidepressants (Vacher et al., 1999).

Analgesic Effects

  • Deseure et al. (2002) explored the analgesic effects of high-efficacy 5-HT(1A) receptor agonists in a rat model of trigeminal neuropathic pain. Their findings indicate that compounds similar to 4-(Aminomethyl)piperidin-1-ylmethanone could be effective in treating neuropathic pain (Deseure et al., 2002).

Antitumour Activity

  • Vinaya et al. (2011) synthesized derivatives of piperidine and found that some compounds exhibited antiproliferative activity against leukemia cells. This suggests the potential of 4-(Aminomethyl)piperidin-1-ylmethanone or similar compounds in cancer research (Vinaya et al., 2011).

Molecular Structure and Synthesis Studies

  • Prasad et al. (2018) conducted a study on the molecular structure and synthesis of a novel heterocycle that could be related to 4-(Aminomethyl)piperidin-1-ylmethanone, highlighting its potential in the development of new chemical entities (Prasad et al., 2018).

Antimicrobial Activity

  • Mallesha and Mohana (2014) synthesized oxime derivatives related to 4-(Aminomethyl)piperidin-1-ylmethanone and found them to have significant antimicrobial properties, indicating possible applications in fighting bacterial and fungal infections (Mallesha & Mohana, 2014).

These studies demonstrate the diverse applications of 4-(Aminomethyl)piperidin-1-ylmethanone in scientific research, spanning from neuroprotection and brain imaging to potential roles in treating depression, pain, cancer, and infections.

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride, it is advised to seek medical attention . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-12-4-2-1-3-11(12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTVJMDPIPMCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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